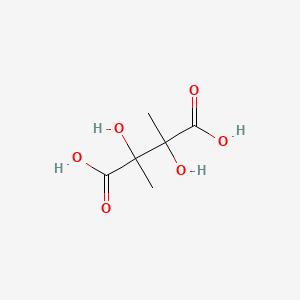![molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5](/img/structure/B1660392.png)
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Übersicht
Beschreibung
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- is an organic compound known for its unique bicyclic structure. This compound is characterized by a three-membered oxirane ring fused to a cyclopentane ring, with a ketone functional group at the second position. It is a white solid that is slightly soluble in water but soluble in most organic solvents .
Vorbereitungsmethoden
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- typically involves a two-step process:
Epoxidation Reaction: Benzene and butylene oxide are reacted under appropriate conditions to produce (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol.
Ketonization Reaction: The product from the first step undergoes a ketonization reaction to yield the target compound, 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-.
Analyse Chemischer Reaktionen
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an endocrine therapy drug for hormone-dependent tumors, such as breast cancer.
Biochemistry and Molecular Biology: The compound is used in neuroscience research, particularly in studies evaluating antipsychotic drugs for schizophrenia treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of bioactive molecules and is used in photochemistry to understand reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- can be compared with other similar compounds, such as:
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound has a phenyl group attached to the bicyclic structure, which can influence its reactivity and applications.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound has an additional ketone group, which can affect its chemical properties and reactivity.
The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- lies in its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXIIVGHYESL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465320 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75658-86-5 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)


![[3-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1660323.png)

![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1660325.png)
![7-Hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1660328.png)

![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)
